molecular formula C12H17ClN2O B2780222 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine CAS No. 1215960-46-5

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine

Cat. No.: B2780222
CAS No.: 1215960-46-5
M. Wt: 240.73
InChI Key: QSNVIUKLAUHSNC-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is an organic compound with the molecular formula C12H17ClN2O It is a derivative of morpholine, a heterocyclic amine, and contains a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 2,5-dimethylmorpholine.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The temperature is maintained at around 80-100°C.

    Catalysts and Reagents: Common catalysts include palladium or nickel complexes, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium azide in dimethylformamide at 60°C.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine
  • 2-Chloro-5-(methylaminomethyl)pyridine

Uniqueness

4-[(6-Chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine is unique due to its specific structural features, such as the presence of both a chloropyridinyl group and a dimethylmorpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]-2,5-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9-8-16-10(2)6-15(9)7-11-3-4-12(13)14-5-11/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNVIUKLAUHSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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